Cas no 697-64-3 ((1R)-indan-1-ol)

(1R)-indan-1-ol 化学的及び物理的性質
名前と識別子
-
- (R)-(-)-1-INDANOL
- (R)-(?)-1-Indanol
- (-)-(R)-Indan-1-ol
- (R)-1-Hydroxyindan
- (R)-2,3-dihydro-1H-inden-1-ol
- 2,3-dihydro-1H-inden-1-ol
- R(-)-1-Hydroxyindan
- R-(-)-1-Indanol
- (1R)-2,3-dihydro-1H-inden-1-ol
- 1H-Inden-1-ol, 2,3-dihydro-, (1R)-
- (R)-(+)-1-Indanol
- (r)-indanol
- (1r)-indanol
- (R)-1-Indanol
- (R)-Indan-1-ol
- (R)-()-1-Indanol
- YIAPLDFPUUJILH-SECBINFHSA-N
- BDBM50183613
- FCH1120171
- ZB01524
- (1R)-indan-1-ol
-
- MDL: MFCD00064164
- インチ: 1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1
- InChIKey: YIAPLDFPUUJILH-SECBINFHSA-N
- ほほえんだ: O([H])[C@@]1([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])[H]
- BRN: 4350388
計算された属性
- せいみつぶんしりょう: 134.07300
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 20.2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.161
- ゆうかいてん: 72-73 °C (lit.)
- ふってん: 255.1°C at 760 mmHg
- フラッシュポイント: 89.2°C
- 屈折率: 1.609
- PSA: 20.23000
- LogP: 1.66620
- 光学活性: [α]30/D −29°, c = 2 in chloroform
- ひせんこうど: -29 °(c=2,in chloroform)
- ようかいせい: 未確定
(1R)-indan-1-ol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22; R36/37/38
(1R)-indan-1-ol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(1R)-indan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89304-1g |
(1R)-2,3-dihydro-1H-inden-1-ol |
697-64-3 | 95% | 1g |
$184.0 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029124-1g |
(1R)-indan-1-ol |
697-64-3 | 95% | 1g |
¥635 | 2024-05-22 | |
Enamine | EN300-89304-2.5g |
(1R)-2,3-dihydro-1H-inden-1-ol |
697-64-3 | 95% | 2.5g |
$392.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT177-50mg |
(1R)-indan-1-ol |
697-64-3 | 95% | 50mg |
254.0CNY | 2021-08-05 | |
abcr | AB546378-5 g |
(R)-(-)-1-Indanol; . |
697-64-3 | 5g |
€1384.10 | 2023-05-18 | ||
Alichem | A079000676-1g |
(R)-2,3-Dihydro-1H-inden-1-ol |
697-64-3 | 97% | 1g |
$153.52 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT177-100mg |
(1R)-indan-1-ol |
697-64-3 | 95% | 100mg |
496CNY | 2021-05-08 | |
eNovation Chemicals LLC | D754323-5g |
(R)-2,3-Dihydro-1H-inden-1-ol |
697-64-3 | 95% | 5g |
$395 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18415-250mg |
(R)-2,3-Dihydro-1H-inden-1-ol |
697-64-3 | 95% | 250mg |
¥283.0 | 2024-07-18 | |
Enamine | EN300-89304-0.25g |
(1R)-2,3-dihydro-1H-inden-1-ol |
697-64-3 | 95% | 0.25g |
$91.0 | 2023-09-01 |
(1R)-indan-1-ol 関連文献
-
Wei Zhang,Weng Lin Tang,Daniel I. C. Wang,Zhi Li Chem. Commun. 2011 47 3284
-
Katia Le Barbu-Debus,Arne Scherrer,Aude Bouchet,Daniel Sebastiani,Rodolphe Vuilleumier,Anne Zehnacker Phys. Chem. Chem. Phys. 2018 20 14635
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3. BiotransformationsGideon Grogan Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2010 106 216
-
Jiahong Li,Xuefeng Li,Yaping Ma,Jiashou Wu,Fei Wang,Jing Xiang,Jin Zhu,Qiwei Wang,Jingen Deng RSC Adv. 2013 3 1825
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Jonas Altn?der,Aude Bouchet,Juhyon J. Lee,Katharina E. Otto,Martin A. Suhm,Anne Zehnacker-Rentien Phys. Chem. Chem. Phys. 2013 15 10167
-
Slavko Rast,Barbara Modec,Michel Stephan,Barbara Mohar Org. Biomol. Chem. 2016 14 2112
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Martin P. Mayhew,Adrian E. Roitberg,Yadu Tewari,Marcia J. Holden,David J. Vanderah,Vincent L. Vilker New J. Chem. 2002 26 35
(1R)-indan-1-olに関する追加情報
Recent Advances in the Application of (1R)-indan-1-ol (CAS 697-64-3) in Chemical Biology and Pharmaceutical Research
The chiral alcohol (1R)-indan-1-ol (CAS 697-64-3) has recently emerged as a valuable building block in pharmaceutical synthesis and chemical biology research. This compound, characterized by its indane scaffold with a stereocenter at the 1-position, has demonstrated significant potential in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility as a precursor for various biologically active molecules, particularly in the fields of neurology and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (1R)-indan-1-ol derivatives as potent inhibitors of monoamine oxidase B (MAO-B), showing promising results in Parkinson's disease models. The researchers employed an asymmetric hydrogenation approach to achieve high enantiomeric purity (>99% ee) of the starting material, which proved crucial for biological activity. This work builds upon previous findings that established the importance of the (R)-configuration for MAO-B inhibition.
In the field of oncology, a recent patent application (WO2023056421) disclosed novel (1R)-indan-1-ol-containing compounds as selective estrogen receptor degraders (SERDs) for breast cancer treatment. The indanol moiety was found to significantly enhance the metabolic stability of these compounds while maintaining their therapeutic efficacy. Molecular modeling studies revealed that the specific spatial orientation of the hydroxyl group in (1R)-indan-1-ol contributes to optimal receptor binding.
From a synthetic chemistry perspective, significant progress has been made in the catalytic asymmetric synthesis of (1R)-indan-1-ol. A 2024 report in ACS Catalysis described a novel biocatalytic route using engineered alcohol dehydrogenases that achieved quantitative yields with perfect stereoselectivity. This green chemistry approach addresses previous challenges in the large-scale production of enantiomerically pure (1R)-indan-1-ol, potentially lowering production costs for pharmaceutical applications.
The compound's unique physicochemical properties have also been exploited in chemical biology applications. Researchers at several institutions have recently developed (1R)-indan-1-ol-based fluorescent probes for studying lipid membranes (Nature Chemical Biology, 2023). The rigid indane scaffold provides excellent photostability, while the hydroxyl group allows for specific membrane localization. These probes have enabled real-time visualization of membrane dynamics in live cells with unprecedented resolution.
Looking forward, the versatility of (1R)-indan-1-ol suggests it will continue to play an important role in drug discovery and chemical biology. Current research directions include its incorporation into PROTAC molecules (proteolysis targeting chimeras) and as a chiral auxiliary in asymmetric synthesis. The compound's favorable ADME properties and demonstrated biological activities make it particularly attractive for further pharmaceutical development. Future studies are expected to explore additional therapeutic applications and more efficient synthetic routes for this valuable chiral building block.
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